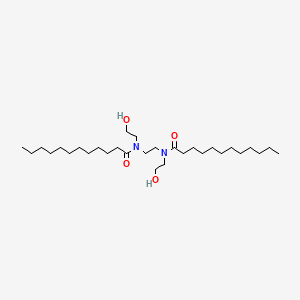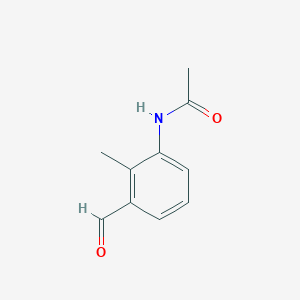![molecular formula C10H11NO4 B8480094 3-[(2-Carboxyethyl)amino]benzoic Acid](/img/structure/B8480094.png)
3-[(2-Carboxyethyl)amino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[(2-Carboxyethyl)amino]benzoic Acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a carboxyethyl group attached to the amino group of the benzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions: 3-[(2-Carboxyethyl)amino]benzoic Acid can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with 2-bromoacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{3-Aminobenzoic acid} + \text{2-Bromoacetic acid} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 3-[(2-Carboxyethyl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(2-Carboxyethyl)amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(2-Carboxyethyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
3-[(2-Carboxyethyl)amino]benzoic Acid can be compared with other similar compounds, such as:
3-Aminobenzoic acid: Lacks the carboxyethyl group, resulting in different chemical properties and reactivity.
N-(2-Carboxyethyl)glycine: Similar structure but with a glycine backbone instead of a benzoic acid backbone.
N-(2-Carboxyethyl)chitosan: A derivative of chitosan with similar carboxyethyl functionality but different polymeric structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
3-(2-carboxyethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)4-5-11-8-3-1-2-7(6-8)10(14)15/h1-3,6,11H,4-5H2,(H,12,13)(H,14,15) |
InChIキー |
RDTWIAKWPQOARO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NCCC(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol](/img/structure/B8480074.png)

![Ethyl N-[chloro(4-chlorophenoxy)phosphoryl]-L-alaninate](/img/structure/B8480088.png)



